beta-Inosine
Overview
Description
Beta-Inosine: is a purine nucleoside formed when hypoxanthine is attached to a ribose ring via a beta-N9-glycosidic bond . It is an intermediate in the degradation of purines and purine nucleosides to uric acid and plays a crucial role in purine metabolism . This compound is commonly found in transfer RNA (tRNA) and is essential for proper translation of the genetic code in wobble base pairs .
Preparation Methods
Synthetic Routes and Reaction Conditions: Beta-Inosine can be synthesized through the deamination of adenosine by adenosine deaminase (ADA) or by the dephosphorylation of inosine monophosphate (IMP) by 5′-nucleotidase . Another method involves the reaction of hypoxanthine and ribose-1-phosphate (R1P) by purine nucleoside phosphorylase (PNP) .
Industrial Production Methods: Industrial production of this compound typically involves microbial fermentation processes. Specific strains of bacteria or yeast are engineered to overproduce the enzymes required for the synthesis of this compound. The fermentation broth is then processed to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions: Beta-Inosine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to hypoxanthine, xanthine, and uric acid.
Reduction: It can be reduced back to adenosine under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often require catalysts like acids or bases to facilitate the reaction.
Major Products:
Oxidation: Hypoxanthine, xanthine, and uric acid.
Reduction: Adenosine.
Substitution: Various sugar derivatives depending on the nucleophile used.
Scientific Research Applications
Beta-Inosine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of nucleotides and nucleosides.
Biology: this compound is involved in RNA editing and plays a role in gene expression regulation.
Medicine: It has neuroprotective properties and is being studied for its potential in treating neurological disorders such as Parkinson’s disease and multiple sclerosis.
Industry: this compound is used in the production of pharmaceuticals and as a nutritional supplement.
Mechanism of Action
Beta-Inosine exerts its effects through several mechanisms:
Comparison with Similar Compounds
Adenosine: Similar to beta-Inosine but has an amino group instead of a keto group at the C6 position.
Guanosine: Another purine nucleoside with a different base structure (guanine) attached to the ribose ring.
Xanthosine: Similar to this compound but with an additional oxygen atom at the C2 position of the purine ring.
Uniqueness: this compound is unique due to its role in RNA editing and its ability to modulate immune responses and neurological functions . Its versatility in various biochemical pathways makes it a valuable compound for research and therapeutic applications .
Properties
IUPAC Name |
9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O5/c15-1-4-6(16)7(17)10(19-4)14-3-13-5-8(14)11-2-12-9(5)18/h2-4,6-7,10,15-17H,1H2,(H,11,12,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGQMRVRMYYASKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7013-16-3, 25583-08-8, 58-63-9 | |
Record name | Ara-HX | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405122 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC100784 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100784 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | inosine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20262 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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